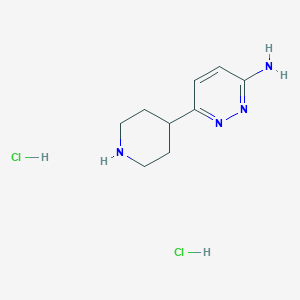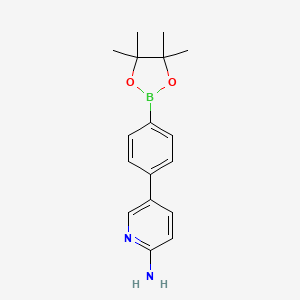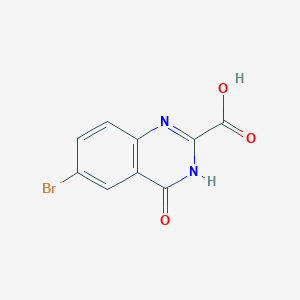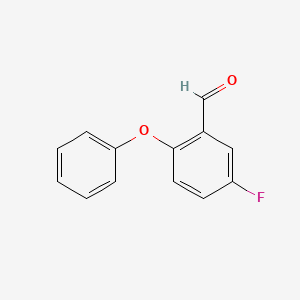![molecular formula C16H16Cl3N3 B13984377 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline CAS No. 66710-78-9](/img/structure/B13984377.png)
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]-: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenamine core substituted with bis(2-chloroethyl) groups and a diazenyl linkage to a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)benzenamine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential chemotherapeutic agent due to its structural similarity to known alkylating agents.
Industry:
- Utilized in the production of dyes and pigments due to its diazenyl linkage, which imparts color properties.
作用機序
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Carmustine (BCNU): An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Uniqueness:
- The presence of the diazenyl linkage and the 3-chlorophenyl group distinguishes BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- from other similar compounds, potentially imparting unique chemical and biological properties.
特性
CAS番号 |
66710-78-9 |
|---|---|
分子式 |
C16H16Cl3N3 |
分子量 |
356.7 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2 |
InChIキー |
KSOKKQJLQRLZGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)

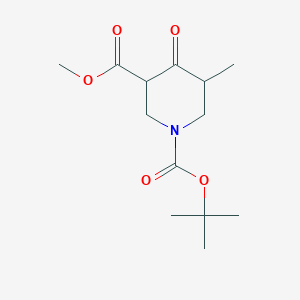
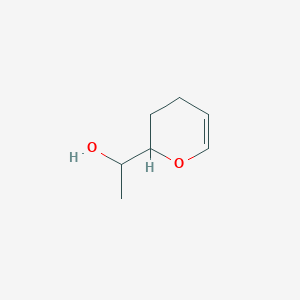

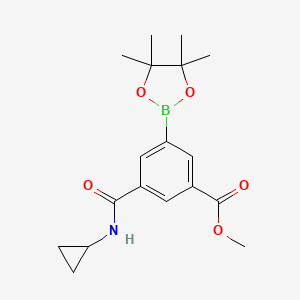
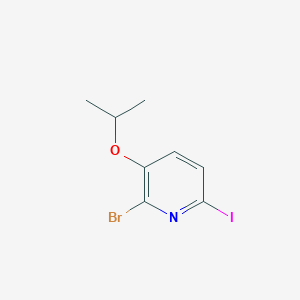
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)

